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Compound of Interest

Compound Name: FKBP12 PROTAC RC32

Cat. No.: B15609535

Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the in

vivo administration of RC32, a potent and specific PROTAC (Proteolysis Targeting Chimera)

designed to degrade the FKBP12 protein.

Introduction
RC32 is a heterobifunctional molecule that consists of a ligand for the FKBP12 protein

(Rapamycin) linked to a ligand for the E3 ubiquitin ligase Cereblon (Pomalidomide)[1]. By

hijacking the ubiquitin-proteasome system, RC32 facilitates the ubiquitination and subsequent

degradation of FKBP12[2][3]. This chemical knockdown strategy has been demonstrated to be

effective across various animal models, including mice, rats, Bama pigs, and rhesus monkeys,

offering a powerful tool for studying the in vivo functions of FKBP12[4][5]. In vivo studies have

shown that RC32 can efficiently degrade FKBP12 in multiple organs[1].
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RC32 initiates the degradation of FKBP12, which is a known regulator of several signaling

pathways. A key pathway affected is the Bone Morphogenetic Protein (BMP) signaling

cascade. FKBP12 normally associates with BMP type I receptors, preventing their uncontrolled

activation. By degrading FKBP12, RC32 releases this inhibition, leading to the activation of

BMP signaling, which includes the phosphorylation of Smad1/5/8 and the subsequent

upregulation of target genes like hepcidin[3][6]. This targeted degradation approach allows for

the investigation of FKBP12's role in these pathways without the immunosuppressive effects

associated with traditional FKBP12 ligands like FK506 and Rapamycin[6].

Caption: Mechanism of RC32-mediated FKBP12 degradation and subsequent BMP pathway

activation.

Quantitative Data Summary
The following tables summarize the reported in vivo administration protocols for RC32 across

different animal models.
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Animal
Model

Administr
ation
Route

Dosage
Dosing
Schedule

Duration Outcome
Referenc
e

Mice
Intraperiton

eal (IP)
30 mg/kg

Twice a

day
1 day

FKBP12

degradatio

n in most

organs

(excluding

brain)

[1]

Mice Oral 60 mg/kg
Twice a

day
1 day

Significant

FKBP12

degradatio

n

[1][7]

Mice

Intracerebr

oventricula

r (i.c.v.)

0.2 mg in 2

µL

Single

injection
-

FKBP12

degradatio

n in the

brain

[7]

Rats

(Sprague-

Dawley)

Intraperiton

eal (IP)
20 mg/kg

Twice a

day
1 day

High

degradatio

n efficiency

[7]

Bama Pigs
Intraperiton

eal (IP)
8 mg/kg

Twice a

day
2 days

Efficient

FKBP12

degradatio

n in most

organs

[1]

Rhesus

Monkeys

Intraperiton

eal (IP)
8 mg/kg

Twice a

day
3 days

Efficient

FKBP12

degradatio

n in

multiple

organs

[1]
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Protocol 1: Intraperitoneal (IP) Administration in Mice
Objective: To achieve systemic degradation of FKBP12 in mice.

Materials:

RC32 PROTAC

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

Male or female mice

Sterile syringes and needles (27-30 gauge)

Procedure:

Preparation of Dosing Solution:

Prepare a stock solution of RC32 in an appropriate solvent like DMSO.

On the day of the experiment, dilute the stock solution with the vehicle to the final desired

concentration (e.g., for a 30 mg/kg dose in a 20g mouse receiving 100 µL, the

concentration would be 6 mg/mL). Ensure the solution is clear and homogenous. It is

recommended to prepare the working solution fresh.

Animal Handling:

Acclimatize mice to the housing conditions for at least one week prior to the experiment.

Weigh each mouse on the day of dosing to calculate the precise volume to be

administered.

Administration:

Gently restrain the mouse.

Administer the RC32 solution via intraperitoneal injection. The typical injection volume is 5-

10 mL/kg.
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For a twice-daily dosing regimen, administer the second dose approximately 12 hours

after the first.

Post-Administration Monitoring and Sample Collection:

Monitor the animals for any adverse effects.

At the desired time point (e.g., 24 hours after the first dose), euthanize the mice.

Collect tissues of interest (e.g., heart, liver, kidney, spleen, lung, stomach) for subsequent

analysis (e.g., Western blot, immunohistochemistry) to assess FKBP12 protein levels.

Protocol 2: Oral Gavage Administration in Mice
Objective: To evaluate the oral bioavailability and efficacy of RC32 in degrading FKBP12.

Materials:

RC32 PROTAC

Vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water)

Male or female mice

Oral gavage needles (20-22 gauge, ball-tipped)

Sterile syringes

Procedure:

Preparation of Dosing Suspension:

Prepare a homogenous suspension of RC32 in the oral vehicle to the desired

concentration (e.g., for a 60 mg/kg dose in a 20g mouse receiving 100 µL, the

concentration would be 12 mg/mL).

Animal Handling:
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Fast the mice for a few hours (e.g., 4 hours) before oral administration to ensure

consistent absorption, but ensure access to water.

Weigh each mouse immediately before dosing.

Administration:

Securely restrain the mouse.

Gently insert the gavage needle into the esophagus and deliver the RC32 suspension

directly into the stomach.

Administer the doses as per the schedule (e.g., twice a day for one day)[1][7].

Post-Administration Monitoring and Sample Collection:

Return the animals to their cages and provide access to food and water.

Monitor for any signs of distress.

Collect tissues at the designated endpoint for analysis of FKBP12 degradation.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study with RC32.
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Caption: General experimental workflow for in vivo studies using RC32 PROTAC.
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Concluding Remarks
RC32 has proven to be a versatile and effective tool for achieving in vivo degradation of

FKBP12. The choice of administration route and dosage will depend on the specific research

question, animal model, and desired outcome. The protocols provided herein serve as a

starting point for designing and executing in vivo experiments with RC32. As with any in vivo

study, it is crucial to adhere to ethical guidelines for animal research and to optimize

experimental parameters for the specific laboratory conditions.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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